Concentration-Dependent Inhibition in BMM Cells
Ajudecunoid A demonstrates concentration-dependent inhibition of RANKL-induced osteoclast formation in bone marrow-derived macrophages (BMMs). A significant reduction in osteoclastogenesis is observed at concentrations of 3 μM and 10 μM over a 48-hour exposure [1]. This is in contrast to the most potent compounds in the same study, ajuganipponin B and (12S)-6α,19-diacetoxy-18-chloro-4α-hydroxy-12-tigloyloxy-neo-clerod-13-en-15,16-olide, which exhibit sub-micromolar IC50 values of 0.88 μM and 0.79 μM, respectively [1].
| Evidence Dimension | Inhibition of osteoclast formation |
|---|---|
| Target Compound Data | Significant inhibition at 3 and 10 μM |
| Comparator Or Baseline | Ajuganipponin B (IC50 = 0.88 μM); (12S)-6α,19-diacetoxy... (IC50 = 0.79 μM) |
| Quantified Difference | Ajudecunoid A requires higher concentrations to achieve similar effect; precise IC50 not reported. |
| Conditions | Bone marrow-derived macrophages (BMMs) stimulated with RANKL, 48 h exposure |
Why This Matters
This data establishes Ajudecunoid A as a moderately potent, concentration-dependent inhibitor suitable for mechanistic studies where high potency is not required or as a comparator for structure-activity relationship (SAR) analyses.
- [1] Wang H, Teng X, Zhang Y, Gu Q, He L. Diterpenoids from the Whole Plants of Ajuga nipponensis and Their Inhibition of RANKL-Induced Osteoclastogenesis. Chem Biodivers. 2021 Jan;18(1):e2000780. doi: 10.1002/cbdv.202000780. PMID: 33205900. View Source
